molecular formula C17H17N7O3 B6773189 N-cyclopropyl-5-[1-([1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide

N-cyclopropyl-5-[1-([1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B6773189
M. Wt: 367.4 g/mol
InChI Key: RABKDWGEPNLUDL-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[1-([1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures

Properties

IUPAC Name

N-cyclopropyl-5-[1-([1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3/c25-15(19-11-4-5-11)14-20-16(27-22-14)12-2-1-7-24(12)17(26)10-3-6-13-21-18-9-23(13)8-10/h3,6,8-9,11-12H,1-2,4-5,7H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABKDWGEPNLUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN3C=NN=C3C=C2)C4=NC(=NO4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-[1-([1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazolo[4,3-a]pyridine moiety: This step often involves the use of triazole derivatives and pyridine carboxylic acids, facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine moieties.

    Reduction: Reduction reactions can target the oxadiazole ring or the triazolo[4,3-a]pyridine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It is being explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It may serve as a precursor for the synthesis of other heterocyclic compounds with various industrial uses.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyridine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The oxadiazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.

    Pyridine carboxamides: Used in various therapeutic applications, including anti-inflammatory and anticancer treatments.

    Oxadiazole derivatives: Widely studied for their potential in drug development due to their stability and bioactivity.

Uniqueness

N-cyclopropyl-5-[1-([1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide stands out due to its unique combination of these moieties, which may confer enhanced biological activity and specificity compared to other similar compounds.

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